3-Aminocyclohex-2-en-1-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Aminocyclohex-2-en-1-one and its derivatives can be approached through several methods. A notable technique involves the use of FeCl3/SiO2 nanoparticles as a robust and efficient catalyst for the one-pot three-component condensation reaction of primary amines, ethyl acetoacetate, and chalcones, offering a simple, green method with high to excellent product yields (Kalhor & Safaei‐Ghomi, 2015). Another approach explores the variations in the Blaise Reaction, presenting a conceptually new synthesis pathway for 3-amino enones starting from aryl/heteroaryl/alkyl nitriles and 1-aryl/alkyl 2-bromoethanones (Rao & Muthanna, 2015).
Molecular Structure Analysis
The molecular and crystal structure of derivatives such as 1-amino-3,5-diphenyl-2,4,4,6,6-pentacyano-cyclohex-1-ene has been extensively studied, revealing intricate intermolecular interactions and providing insights into the spatial arrangement of atoms within the compound (Taffenko, Bogdan, & Aslanov, 1994).
Chemical Reactions and Properties
3-Aminocyclohex-2-en-1-one serves as a precursor in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, its application in the synthesis of heterocyclic compounds through ammonium-directed dihydroxylation indicates a metal-free oxidation process with high diastereoselectivity (Aciro et al., 2008).
Scientific Research Applications
Synthesis Methods
- Catalytic Synthesis : 3-Aminocyclohex-2-en-1-one derivatives can be synthesized using various catalytic methods. For instance, FeCl3/SiO2 nanoparticles serve as a robust and efficient catalyst in the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters, demonstrating high yields and using inexpensive and reusable catalysts (Kalhor & Safaei‐Ghomi, 2015).
Chemical Transformations
- Dihydroxylation Protocols : Ammonium-directed dihydroxylation of 3-aminocyclohex-1-enes has been developed, showcasing high levels of diastereoselectivity in the formation of 1,2-anti-2,3-syn-1-trichloroacetoxy-2-hydroxy-3-aminocyclohexane (Aciro et al., 2008).
Biochemical Applications
- CXCR2 Antagonists : Research into 3‐aminocyclohex‐2‐en‐1‐one derivatives as chemokine receptor 2 (CXCR2) antagonists shows potential applications in inflammatory mediated diseases. This research explores the synthesis and structure–activity relationships of these derivatives (Dai et al., 2018).
Synthetic Utility
- Formation of 3-Aminophenols : The conversion of 3-amino-2-chlorocyclohex-2-en-1-ones to meta-aminophenols demonstrates the utility of 3-aminocyclohex-2-en-1-one derivatives in organic synthesis (Szymor-Pietrzak et al., 2020).
Medicinal Chemistry
- GABA Aminotransferase Inhibition : Certain cyclohexene analogues of gamma-aminobutyric acid (GABA), related to 3-aminocyclohex-2-en-1-ones, act as mechanism-based inactivators or inhibitors of gamma-aminobutyric acid aminotransferase (GABA-AT), suggesting potential therapeutic applications (Choi & Silverman, 2002).
Chemical Reactions
- Hexahydroquinolin-5-ones Synthesis : 3-Aminocyclohex-2-en-1-ones react with arylidenemalononitriles to efficiently synthesize N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones (Lichitsky et al., 2002).
Crystallography
- Molecular and Crystal Structures : Studies on the molecular and crystal structures of 3-aminocyclohex-2-en-1-one derivatives provide insights into intermolecular interactions and structural characteristics (Taffenko et al., 1994).
Novel Syntheses
- Synthesis of Avobenzone : Variations in the Blaise reaction led to a new synthesis of 3-amino enones, used for synthesizing avobenzone, an ingredient in sun-screen lotions (Rao & Muthanna, 2015).
Safety And Hazards
3-Aminocyclohex-2-en-1-one is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation5. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and use only outdoors or in a well-ventilated area5.
Future Directions
The future directions of 3-Aminocyclohex-2-en-1-one are not explicitly mentioned in the available literature. However, given its use in the synthesis of novel compounds, it can be inferred that further research could explore its potential applications in the development of new pharmaceuticals or other chemical products.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
3-aminocyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-2-1-3-6(8)4-5/h4H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMRPOAHZITKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200244 | |
Record name | 3-Aminocyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclohex-2-en-1-one | |
CAS RN |
5220-49-5 | |
Record name | 3-Amino-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5220-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminocyclohex-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5220-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Aminocyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminocyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOCYCLOHEX-2-EN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V596547ZKE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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